(3,3-二甲基丁基)三乙氧基硅烷

描述

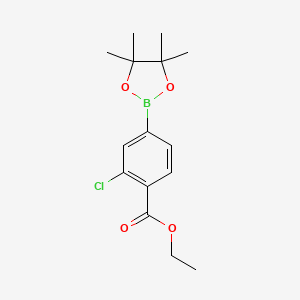

(3,3-Dimethylbutyl)triethoxysilane (DMBTEOS) is a chemical compound belonging to the group of organosilicon compounds. It is an organosilicon compound containing a silicon atom with three organic groups attached, and is used in various industrial and scientific applications. DMBTEOS has a wide range of uses in the fields of polymer synthesis, surface treatments, and coatings. It is also used in the production of various materials, such as rubber, plastics, and paints. In addition, it is used in the synthesis of various types of catalysts and other materials.

科学研究应用

弹性网络

- 应用:弹性网络可以使用三乙氧基甲硅烷基封端的聚(二甲基硅氧烷)(PDMS)形成,该聚合物是通过三乙氧基硅烷与乙烯基封端的 PDMS 反应制备的。该应用已通过延伸中的应力-应变测量得到证实,证明了稳定的弹性网络结构的存在 (Sur & Mark, 1985)。

化学反应中的催化

- 应用:二甲基钛茂金属已被发现是烷氧基和甲硅氧基氢硅烷(包括三乙氧基硅烷)重新分布的有效催化剂。这种催化活性对于化学合成和理解所涉及的反应机理非常重要 (Xin 等人,1990 年)。

基因递送系统

- 应用:(3-氨基丙基)三乙氧基硅烷改性的氧化铁纳米粒子 (APTES-IONPs) 已被评估用于生物医学应用,如医学成像和药物递送。基于 APTES-IONPs 的组合基因递送系统显示出增加基因结合能力、提高基因转染效率和低细胞毒性的潜力,使其适用于基因治疗 (Zhang 等人,2013 年)。

氢气产生和 CO2 官能化

- 应用:诸如 [Tris(2-pyridylthio)methyl]zinc hydride 的催化剂已用于从硅烷中快速释放氢气以及用三乙氧基硅烷加氢硅化二氧化碳。这对于在化学合成中利用二氧化碳作为 C1 原料非常重要 (Sattler & Parkin, 2012)。

表面改性和粘附

- 应用:研究了嗜水气单胞菌对使用有机硅烷(包括三乙氧基硅烷衍生物)改性的玻璃表面的粘附特性。本研究提供了对改性玻璃表面的抗粘附和抗菌特性的见解,这与生物医学和工业应用相关 (Kręgiel, 2013)。

腐蚀防护

- 应用:(3-巯基丙基)三乙氧基硅烷薄膜(具有不同的水解时间)已被用于提高铜表面的耐腐蚀性。该应用在材料科学中对于保护金属免受腐蚀具有重要意义 (Chen 等人,2011 年)。

作用机制

Target of Action

(3,3-Dimethylbutyl)triethoxysilane primarily targets surfaces and interfaces where it acts as a coupling agent. This compound is used to enhance the adhesion between organic polymers and inorganic materials such as glass, metals, and ceramics. By forming a chemical bridge, (3,3-Dimethylbutyl)triethoxysilane improves the mechanical properties and durability of composite materials .

Mode of Action

The mode of action of (3,3-Dimethylbutyl)triethoxysilane involves its hydrolysis and subsequent condensation reactions. Upon exposure to moisture, the ethoxy groups of (3,3-Dimethylbutyl)triethoxysilane hydrolyze to form silanol groups. These silanol groups then condense with hydroxyl groups present on the surface of inorganic materials, forming strong Si-O-Si bonds. This interaction results in a robust chemical linkage between the organic and inorganic phases .

Biochemical Pathways

(3,3-Dimethylbutyl)triethoxysilane affects the biochemical pathways related to surface modification and adhesion. The hydrolysis and condensation reactions lead to the formation of a siloxane network on the surface of the inorganic material. This network enhances the compatibility and bonding strength between the organic polymer and the inorganic substrate, thereby improving the overall performance of the composite material .

Pharmacokinetics

The compound’s ability to form stable bonds with inorganic materials ensures its effective performance as a coupling agent .

Result of Action

The molecular and cellular effects of (3,3-Dimethylbutyl)triethoxysilane’s action include the formation of a durable and stable interface between organic polymers and inorganic materials. This results in enhanced mechanical properties, such as increased tensile strength and resistance to environmental degradation. The compound’s action leads to the creation of high-performance composite materials with improved longevity and reliability .

Action Environment

Environmental factors such as humidity, temperature, and pH can influence the action, efficacy, and stability of (3,3-Dimethylbutyl)triethoxysilane. Moisture is essential for the hydrolysis of ethoxy groups, while temperature can affect the rate of hydrolysis and condensation reactions. The pH of the environment can also impact the stability of the silanol groups and the overall effectiveness of the coupling process. Proper control of these environmental factors is crucial for optimizing the performance of (3,3-Dimethylbutyl)triethoxysilane in various applications .

属性

IUPAC Name |

3,3-dimethylbutyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O3Si/c1-7-13-16(14-8-2,15-9-3)11-10-12(4,5)6/h7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQGJDYDHQULIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC(C)(C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626690 | |

| Record name | (3,3-Dimethylbutyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41966-94-3 | |

| Record name | (3,3-Dimethylbutyl)(triethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

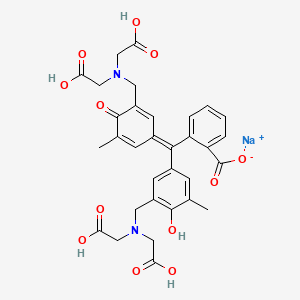

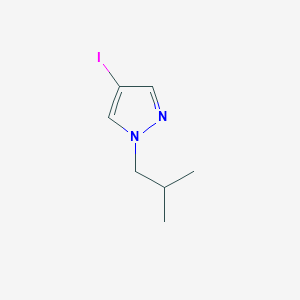

![3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1592980.png)